7-chloro-N-(2,3-dimethylphenyl)quinazolin-4-amine
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Overview
Description
7-chloro-N-(2,3-dimethylphenyl)quinazolin-4-amine is a quinazoline derivative known for its diverse pharmacological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anti-cancer, anti-microbial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-(2,3-dimethylphenyl)quinazolin-4-amine typically involves the reaction of 2,3-dimethylaniline with 7-chloro-4-quinazolinone. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to reflux for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
7-chloro-N-(2,3-dimethylphenyl)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
7-chloro-N-(2,3-dimethylphenyl)quinazolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential anti-cancer and anti-microbial activities.
Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 7-chloro-N-(2,3-dimethylphenyl)quinazolin-4-amine involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
7-chloroquinoline derivatives: Known for their anti-malarial and anti-cancer activities.
Quinazolinone derivatives: Exhibiting a broad range of biological activities, including anti-inflammatory and anti-microbial properties.
Uniqueness
7-chloro-N-(2,3-dimethylphenyl)quinazolin-4-amine stands out due to its specific substitution pattern, which imparts unique pharmacological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for therapeutic applications .
Properties
IUPAC Name |
7-chloro-N-(2,3-dimethylphenyl)quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3/c1-10-4-3-5-14(11(10)2)20-16-13-7-6-12(17)8-15(13)18-9-19-16/h3-9H,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLYAWBZGUCKSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=NC=NC3=C2C=CC(=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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